molecular formula C20H21N5O5S2 B2755397 N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide CAS No. 135529-21-4

N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide

Cat. No. B2755397
CAS RN: 135529-21-4
M. Wt: 475.54
InChI Key: GVHQFADSMRCYQK-UHFFFAOYSA-N
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Description

“N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide” is a chemical compound with a molecular weight of 584.9 . It has a complex structure with multiple functional groups, including a pyrimidine ring, sulfamoyl groups, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a 4,6-dimethylpyrimidin-2-yl group, which is a type of pyrimidine, a common base in DNA and RNA . It also contains sulfamoyl groups and an acetamide group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07, GHS08, and GHS09 pictograms, indicating that it can cause harm if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and disposing of contents/container in accordance with local regulations .

Future Directions

The future directions for research on this compound could include further investigation into its properties and potential applications. For example, related compounds have been studied for their corrosion inhibition properties , suggesting that this compound could also have potential uses in this area.

properties

IUPAC Name

N-[4-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S2/c1-13-12-14(2)22-20(21-13)25-32(29,30)19-10-6-17(7-11-19)24-31(27,28)18-8-4-16(5-9-18)23-15(3)26/h4-12,24H,1-3H3,(H,23,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHQFADSMRCYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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